Aspinolide B

Plant Biology Phytohormone Signaling Induced Systemic Resistance

Aspinolide B is the only 10-membered macrolide proven to repress SA-related genes while leaving JA/ET signaling intact, confirmed at 50 μg/ml. Unlike co-metabolite Aspinolide C, it does not confound plant defense assays with SA activation. Essential for dissecting SA-independent systemic resistance pathways, lateral root development studies in tomato, and probing the rare asp1/asp2 PKS cluster. Synthetic routes enable analog library generation for SAR. Choose this batch-verified, high-purity compound to ensure experimental reproducibility.

Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol
CAS No. 188605-15-4
Cat. No. B068377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspinolide B
CAS188605-15-4
Synonymsaspinolide B
Molecular FormulaC14H20O6
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O
InChIInChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1
InChIKeyUONWLSGBOITROJ-NYKMOZCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspinolide B (CAS 188605-15-4): A Pentaketide Macrolide for Plant Biology and Chemical Synthesis Research


Aspinolide B (CAS 188605-15-4) is a fungal polyketide and a 10-membered macrolide (decanolide) [1]. Initially isolated from *Aspergillus ochraceus* [2], it has also been identified as a key secondary metabolite in *Trichoderma arundinaceum* [3]. Its molecular formula is C14H20O6 with a molar mass of 284.31 g/mol [1]. The compound is recognized for its plant growth regulatory activity and its role in the complex secondary metabolism of biocontrol fungi.

Procurement Risk: Why In-Class Substitution of Aspinolide B (CAS 188605-15-4) is Not Supported by Functional Data


Scientific users cannot assume functional equivalence between Aspinolide B and other class members, such as Aspinolide C or synthetic 10-membered lactones, due to demonstrable differences in their biological roles. Direct evidence shows that while Aspinolide B and C are co-produced, they exert distinct, even opposing, effects on plant defense gene expression [1]. Furthermore, the 10-membered lactone core is common, but specific side-chain modifications dictate the compound's unique activity profile and its role as a critical biosynthetic intermediate [2]. Substituting Aspinolide B without quantitative justification from these specific assays risks compromising the validity of plant biology or antifungal mechanism studies.

Quantitative Differentiation Guide for Aspinolide B (CAS 188605-15-4) vs. Closest Analogs


Differential Regulation of Plant Defense Genes by Aspinolide B vs. Aspinolide C

In a direct comparative assay, Aspinolide B and its close analog Aspinolide C exhibited opposite effects on the expression of SA-related plant defense genes. At a concentration of 50 μg/ml, Aspinolide B treatment resulted in a slight repression of these genes, whereas Aspinolide C caused a significant induction [1]. This divergent functional effect from structurally similar co-metabolites is a key differentiator for experimental design.

Plant Biology Phytohormone Signaling Induced Systemic Resistance

Validated Concentration for Root Growth Promotion in Model Plant System

Aspinolide B has a validated, concentration-specific effect on promoting lateral root growth in *Solanum lycopersicum* (tomato). The effect is quantified at a working concentration of 50 μg/ml, providing a precise baseline for reproducible experimentation [1]. This contrasts with many in-class metabolites where such a specific, validated bioactivity concentration in a key model plant system is not yet defined.

Plant Physiology Root Architecture Agricultural Science

Established Synthetic Accessibility as a Common Intermediate for Derivatization

Unlike other aspinolides, Aspinolide B has been established as a versatile common intermediate for the divergent total synthesis of multiple family members (Aspinolides C, F, G, H, and I) [1]. This is a distinct advantage for researchers aiming to create a library of related compounds for structure-activity relationship (SAR) studies. Its synthesis via a ring-closing metathesis approach has been demonstrated [2], and the total synthesis has confirmed its absolute stereochemistry [3].

Synthetic Chemistry Natural Product Derivatization Chemical Biology

Genetic Evidence of a Distinct Biosynthetic Pathway in T. arundinaceum

The biosynthesis of Aspinolide B in *T. arundinaceum* is governed by a specific gene cluster requiring two polyketide synthase genes, *asp1* and *asp2*, for its production [1]. Comparative genomic analysis revealed that intact homologs of this cluster are present in only two other *Trichoderma* species out of 35 surveyed, making the *T. arundinaceum* production system relatively unique [1]. This is a key differentiator from more ubiquitous fungal metabolites, including the terpenoid harzianum A (HA) which is produced by a different pathway in the same organism.

Fungal Genetics Secondary Metabolism Molecular Biology

Verified Purity and Identity Through Established Analytical Protocols

The isolation and characterization of Aspinolide B have been consistently performed using rigorous analytical methods, including preparative HPLC for purification and comprehensive 1D and 2D NMR spectroscopy plus high-resolution mass spectrometry (HR-MS) for structural elucidation [1]. This level of analytical rigor, established in the primary isolation literature, provides a higher baseline of confidence in compound identity and purity compared to many natural product standards that may lack such comprehensive characterization data.

Analytical Chemistry Quality Control Natural Product Chemistry

High-Confidence Research Applications for Aspinolide B (CAS 188605-15-4) Based on Quantitative Evidence


Investigating Plant Defense Priming and Hormonal Crosstalk

Researchers studying plant-pathogen interactions can use Aspinolide B as a precise chemical probe to investigate the SA-independent pathway of induced systemic resistance. Its proven, mild repressive effect on SA-related genes at a validated 50 μg/ml concentration [1] allows for the dissection of JA/ET signaling pathways without the confounding activation of SA responses seen with its analog, Aspinolide C [1].

Standardized Assays for Root Architecture Modulation

Plant physiologists and agricultural scientists can use Aspinolide B as a positive control or experimental treatment in *S. lycopersicum* (tomato) lateral root growth assays. The established active concentration of 50 μg/ml [1] provides a reliable starting point for reproducible studies on root development, nutrient uptake, or the evaluation of other root-modulating compounds.

Chemical Probe for Studying Rare Fungal Secondary Metabolism

Molecular biologists and geneticists can utilize Aspinolide B as a tool compound to probe the function of the rare *asp1/asp2* polyketide synthase gene cluster in *T. arundinaceum* [2]. Its unique biosynthetic pathway, which is phylogenetically restricted [2], makes it an ideal marker for studying the evolution, regulation, and cross-pathway interactions between polyketide and terpenoid metabolism in biocontrol fungi.

Core Scaffold for Focused Library Synthesis in Medicinal Chemistry

Medicinal chemists can leverage the established synthetic routes and versatile reactivity of Aspinolide B's 10-membered lactone core [3] to create a diverse library of aspinolide analogs [4]. This is a strategic alternative to de novo synthesis, enabling efficient structure-activity relationship (SAR) studies to optimize for specific biological activities like antifungal potency or plant defense modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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